molecular formula C19H25NO4S2 B2607883 4-methoxy-3,5-dimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzene-1-sulfonamide CAS No. 2320683-67-6

4-methoxy-3,5-dimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2607883
CAS No.: 2320683-67-6
M. Wt: 395.53
InChI Key: UTOVNYONTLJFIB-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative characterized by a methoxy-substituted benzene ring (3,5-dimethyl and 4-methoxy groups) linked to a tetrahydropyran (oxan) moiety substituted with a thiophene ring at the 4-position. The sulfonamide group (-SO₂NH-) bridges the benzene ring and the oxan-thiophene substituent. Key structural features include:

  • Methoxy and methyl groups on the benzene ring, enhancing lipophilicity and steric bulk.
  • Thiophene-oxan hybrid moiety, introducing heterocyclic aromaticity and conformational rigidity.
  • Sulfonamide linker, a common pharmacophore in medicinal chemistry for targeting enzymes or receptors.

Properties

IUPAC Name

4-methoxy-3,5-dimethyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4S2/c1-14-10-17(11-15(2)18(14)23-3)26(21,22)20-13-19(5-7-24-8-6-19)16-4-9-25-12-16/h4,9-12,20H,5-8,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOVNYONTLJFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC2(CCOCC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3,5-dimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

    Oxane Ring Formation: The oxane ring can be formed via the cyclization of diols or haloalcohols in the presence of a base.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine precursor with sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-methoxy-3,5-dimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial or anti-inflammatory agent.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, thereby inhibiting their function and exerting antimicrobial effects. The thiophene and oxane rings may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

4-Methoxy-3,5-Dimethyl-N-{[1-(Propan-2-yl)Piperidin-4-yl]Methyl}Benzene-1-Sulfonamide (BJ53413)

Structural Differences :

  • Replaces the thiophene-oxan group with a piperidine ring substituted with an isopropyl group.
  • Molecular Formula: C₁₈H₃₀N₂O₃S vs. the target compound’s estimated formula (C₁₉H₂₄N₂O₄S₂, assuming thiophene and oxan contribute 9 carbons and 2 sulfurs).
  • Key Properties : Molecular weight 354.5 g/mol; SMILES string confirms the piperidine-isopropyl substitution .

Functional Implications :

  • Loss of thiophene’s aromatic π-system may reduce interactions with aromatic binding pockets in biological targets.

S-Alkylated 1,2,4-Triazole Derivatives (Compounds [10–15] in )

Structural Differences :

  • Core structure: 1,2,4-triazole-thiones with sulfonylphenyl and fluorophenyl substituents.
  • Key Functional Groups : C=S (1247–1255 cm⁻¹ in IR), absent in the target compound .

Comparison of Properties :

Feature Target Compound Triazole-Thiones [10–15]
Core Heterocycle Benzene-sulfonamide 1,2,4-Triazole
Aromatic Substituents Thiophene-oxan Fluorophenyl, sulfonylphenyl
Tautomerism Not observed Thione-thiol equilibrium present
Spectral Markers Expected C-O (methoxy) ~1250 cm⁻¹ C=S (1247–1255 cm⁻¹)

Functional Implications :

  • Triazole-thiones exhibit tautomerism , influencing reactivity and binding modes.
  • Fluorophenyl groups in [10–15] enhance electronegativity, unlike the target’s thiophene-oxan system.

Benzimidazole Sulfonamides ()

Example: {4-[5-Methoxy-2-(4-Methoxy-3,5-Dimethyl-2-Pyridinyl)Methylsulfinyl Benzimidazole-1-Sulfonyl] Phenoxy}Acetic Acid Methyl Ester (3ai/3aj) Structural Differences:

  • Core: Benzimidazole fused ring system vs. simple benzene in the target compound.
  • Substituents : Dual methoxy groups, pyridine, and sulfinyl linkages.

Key Spectral Data :

  • ¹H-NMR signals at δ 3.77–3.90 (methoxy groups) and δ 6.92–8.18 (aromatic protons) .

Chromen-2-yl and Pyrazolo[3,4-d]Pyrimidine Derivatives ()

Example: 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide Structural Differences:

  • Chromen-2-yl (coumarin) backbone with fluorophenyl and pyrazolopyrimidine substituents.
  • Biological Relevance : Fluorine atoms improve metabolic stability; coumarin moieties are associated with anticoagulant activity .

Comparison of Bioactivity :

Feature Target Compound Chromen-2-yl Derivative
Aromatic System Thiophene-oxan Coumarin-pyrazolopyrimidine
Fluorine Substitution Absent Dual fluorine atoms
Potential Applications Enzyme inhibition (speculative) Anticancer/anticoagulant (inferred)

Biological Activity

4-Methoxy-3,5-dimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzene-1-sulfonamide is a complex organic compound notable for its unique structural features, including a sulfonamide functional group that potentially confers significant biological activity. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antibacterial Properties

The primary biological activity attributed to this compound is its antibacterial action . The sulfonamide moiety inhibits dihydropteroate synthase, an enzyme essential for the synthesis of folate in bacteria, thus demonstrating potential as an antimicrobial agent .

Cardiovascular Effects

Research indicates that certain sulfonamide derivatives can influence cardiovascular dynamics. For instance, studies have shown that related compounds can affect perfusion pressure and coronary resistance in isolated rat heart models. These studies suggest that this compound may similarly interact with cardiovascular systems through mechanisms involving calcium channel modulation .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : By mimicking PABA, the compound inhibits key enzymes involved in folic acid synthesis in bacteria.
  • Calcium Channel Interaction : Preliminary studies suggest that it may modulate calcium channels, which could lead to changes in vascular resistance and blood pressure regulation .

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Theoretical models have been employed to predict its absorption, distribution, metabolism, and excretion (ADME). These models indicate varying permeability across different biological membranes, which could influence its efficacy and safety profile .

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of sulfonamides:

StudyFindings
Wu et al., 1999Identified sulfonamide derivatives as endothelin receptor antagonists, suggesting potential benefits in pulmonary hypertension.
Tilton et al., 2000Demonstrated that specific sulfonamides could attenuate cardiac hypertrophy in animal models.
Schwartz et al., 1995Highlighted the role of carbonic anhydrase inhibitors in managing severe heart failure.

These findings underscore the therapeutic promise of sulfonamide derivatives in various clinical settings.

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